molecular formula C19H24N2O4 B11381790 N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B11381790
M. Wt: 344.4 g/mol
InChI Key: GVMPULBGGAPPLQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by the presence of a furan ring, a morpholine ring, and an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of furan-2-carbaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(furan-2-yl)-2-morpholinoethanol.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with o-tolyloxyacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The morpholine ring and the o-tolyloxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, as well as the o-tolyloxy group, can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.

    N-(2-(furan-2-yl)-2-piperidinoethyl)-2-(o-tolyloxy)acetamide: Contains a piperidine ring instead of a morpholine ring.

    N-(2-(thiophen-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide: Features a thiophene ring instead of a furan ring.

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

This compound’s versatility and potential for diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O4/c1-15-5-2-3-6-17(15)25-14-19(22)20-13-16(18-7-4-10-24-18)21-8-11-23-12-9-21/h2-7,10,16H,8-9,11-14H2,1H3,(H,20,22)

InChI Key

GVMPULBGGAPPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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